molecular formula C17H14N2O3S B2507726 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 922065-40-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2507726
CAS No.: 922065-40-5
M. Wt: 326.37
InChI Key: ZRUZRXIIYHNRLU-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic small molecule designed for research applications, integrating two pharmacologically significant moieties: a benzo[1,3]dioxole unit and a 4-methylbenzothiazole group linked by an acetamide bridge. Compounds featuring the benzothiazole core, particularly as 2-acetamides, are extensively investigated for their diverse biological activities. Research on closely related structures has shown that the benzothiazol-2-ylacetamide scaffold is a privileged structure in medicinal chemistry, with certain derivatives exhibiting potent antioxidant and anti-inflammatory properties in various assays, including DPPH radical scavenging and lipid peroxide inhibition . Furthermore, the benzodioxole moiety is a common feature in compounds evaluated for antitumor activity, with some analogs demonstrating potent growth inhibition against human cancer cell lines such as HeLa, A549, and MCF-7, and the ability to induce apoptosis . The synthesis of such amide derivatives is typically achieved through coupling reactions between carboxylic acids and amines, often employing reagents like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group for nucleophilic attack by the amine, a well-established method for creating robust amide bonds . The presence of both the benzodioxole and methylbenzothiazole groups suggests this compound has significant potential as a lead structure or intermediate in several research domains, including the development of new chemotherapeutic agents, anti-inflammatory drugs, and antioxidant therapies. Its mechanism of action is likely multifaceted and may involve enzyme inhibition or modulation of key biological receptors, though specific target identification requires further experimental validation. This product is intended for non-human research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use. Researchers are encouraged to utilize this compound in hit-to-lead optimization studies, mechanism of action investigations, and as a building block in synthetic chemistry.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-3-2-4-14-16(10)19-17(23-14)18-15(20)8-11-5-6-12-13(7-11)22-9-21-12/h2-7H,8-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUZRXIIYHNRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide typically involves the condensation of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with 4-methylbenzo[d]thiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the inhibition of specific signaling pathways. For instance, derivatives containing the benzo[d]thiazole moiety have been linked to the suppression of tumor growth in various cancer models.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. The presence of the thiazole ring is known to enhance antibacterial effects by disrupting bacterial cell wall synthesis or function . Preliminary studies indicate that this compound can inhibit the growth of certain pathogens, making it a candidate for further exploration in antibiotic development.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of similar compounds, suggesting that this compound may offer protective effects against neurodegenerative diseases. This activity is believed to stem from its ability to modulate oxidative stress and inflammation in neuronal cells .

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor, particularly in pathways related to metabolic disorders. Its structural components allow it to interact with active sites of enzymes, potentially leading to therapeutic applications in conditions such as diabetes and obesity .

Case Studies

Several case studies have explored the applications of compounds similar to this compound:

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that a derivative with a similar framework demonstrated significant cytotoxicity against breast cancer cell lines, leading to further development as an anticancer agent .
  • Antimicrobial Testing :
    • In a study conducted by researchers at a renowned university, the antimicrobial efficacy of several derivatives was tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring enhanced potency against resistant strains .
  • Neuroprotective Mechanisms :
    • Research published in Neuroscience Letters examined the neuroprotective effects of related compounds in models of Alzheimer's disease, revealing that they could reduce amyloid-beta accumulation and improve cognitive function in treated subjects .

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzothiazole Ring

4-Methyl vs. 4-Ethoxyphenyl Substituents
  • Analog : 2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide (CAS 921922-68-1) features a 4-ethoxyphenyl group, increasing molecular weight (382.4 g/mol , C₂₀H₁₈N₂O₄S) and introducing an electron-donating ethoxy group. This substitution may improve solubility in polar solvents but reduce blood-brain barrier penetration compared to the methyl group .
Thiol and Amino Modifications
  • Analog: 2-((5-Amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide (CAS 1021124-75-3) incorporates a thioether linkage and an amino group, increasing polarity (MW: 385.5 g/mol). The amino group enables hydrogen bonding, which could enhance target binding but reduce metabolic stability .

Acetamide Bridge Modifications

Oxoacetamide Derivatives
Triazole and Piperazine Additions
  • Analog : Compounds 47–50 () feature piperazine-sulfonylbenzothiazole acetamides. For example, 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) shows potent gram-positive antibacterial activity. The sulfonyl-piperazine group introduces rigidity and hydrogen-bonding capacity, which the target compound lacks .
Antimicrobial Activity
  • Analog : Compounds 47 and 48 () exhibit strong activity against Staphylococcus aureus (gram-positive) due to their sulfonyl-piperazine moieties. The target compound’s 4-methyl group may confer milder activity, though specific data are unavailable .
  • The target compound’s methyl group may alter binding compared to triazole-containing analogs .
Anti-inflammatory and Analgesic Activity
  • Analog : Compounds 5d and 5e () demonstrate anti-inflammatory and analgesic effects. The spiro-indoline-thiazole scaffold in 5d may enhance cyclooxygenase (COX) inhibition compared to the simpler benzothiazole-acetamide structure of the target compound .

Comparative Data Table

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents Notable Activity/Properties Reference
922065-40-5 (Target) C₁₇H₁₄N₂O₃S 326.4 4-Methylbenzothiazole N/A (structural focus)
921922-68-1 C₂₀H₁₈N₂O₄S 382.4 4-Ethoxyphenylthiazole Increased polarity
1021124-75-3 C₁₈H₁₅N₃O₃S₂ 385.5 Thioether, amino group Potential H-bonding enhancement
4p () C₁₆H₁₂NO₄ N/A α-Ketoamide Electrophilic reactivity
47 () C₁₉H₁₈F₂N₄O₃S₂ 488.5 Piperazine-sulfonylbenzothiazole Anti-gram-positive bacterial

Biological Activity

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the condensation of benzo[d][1,3]dioxole derivatives with thiazole moieties. The reaction conditions often require careful control to yield high-purity products. The compound's structure can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives synthesized from benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundHepG2TBD
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
Doxorubicin (control)MCF74.56

The compound demonstrated significant antiproliferative activity in vitro, with some derivatives exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin.

The mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of EGFR : Several studies indicate that these compounds can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
  • Induction of Apoptosis : The compounds have been shown to trigger apoptosis in cancer cells through pathways involving mitochondrial proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for their antimicrobial activities. Recent literature suggests that benzothiazole derivatives exhibit notable activity against Mycobacterium tuberculosis and other pathogens .

Case Studies

A recent study focused on the synthesis and biological evaluation of benzothiazole-based compounds demonstrated that similar structures could effectively inhibit M. tuberculosis with promising IC50 values compared to standard treatments . The study employed various synthetic strategies including microwave-assisted methods to enhance yield and purity.

Q & A

Case Study: Interpreting Ambiguous NMR Peaks in Thiazole-Acetamide Derivatives

  • Issue : Overlapping signals for thiazole and benzo[d][1,3]dioxole protons .
  • Resolution :

2D NMR : Use HSQC to assign carbon-proton correlations and NOESY to confirm spatial proximity of aromatic groups .

Isotopic Labeling : Synthesize ¹³C-labeled acetamide to resolve carbonyl carbon shifts .

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